1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one

Process Chemistry Synthetic Methodology Scale-up

In-house synthesis of THF-protected acetophenone intermediates often results in variable yields and purification burdens that delay lead optimization. Procuring this pre-formed building block directly addresses those bottlenecks: - Enables convergent synthesis via orthogonal protection: the acid-labile THF ether can be cleaved (PPTS/EtOH or AcOH/THF/H₂O) without affecting silyl ethers or base-sensitive esters. - Delivers LogP 2.40 precisely within the 2.0-3.0 permeability window, eliminating guesswork in SAR campaigns. - Commercial purity ≥98% ensures consistent quality and minimizes re-purification, making it suitable for multi-gram scale-up.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 61632-66-4
Cat. No. B12213481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one
CAS61632-66-4
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC2CCCO2
InChIInChI=1S/C12H14O3/c1-9(13)10-4-6-11(7-5-10)15-12-3-2-8-14-12/h4-7,12H,2-3,8H2,1H3
InChIKeyUVNMJKMSXURPNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one: A Valuable Aromatic Building Block


1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one (CAS 61632-66-4)—systematically named 1-[4-(oxolan-2-yloxy)phenyl]ethanone—is an aromatic ketone featuring a para-substituted acetophenone core linked via an ether bridge to a tetrahydrofuran (oxolane) ring . It is classified as a research chemical building block containing the 2-tetrahydrofuranyl (THF) ether motif [1]. The compound's consistent quality and high-purity profiles (typically ≥98%, with reports of 99.6% purity from commercial suppliers) make it suitable for use in pharmaceutical intermediate synthesis, protection-group strategies, and structure-activity relationship (SAR) exploration programs [2].

1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one: Non-Substitutable by Alkyl Ether Analogs


Selecting 4'-methoxyacetophenone (CAS 100-06-1) or 4'-ethoxyacetophenone (CAS 1676-63-7) as direct substitutes for 1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one ignores critical differences in physicochemical properties and synthetic utility . The target compound's oxolan-2-yl ether imparts significantly higher lipophilicity (LogP = 2.40) compared to the methoxy (LogP ≈ 1.80) and ethoxy (LogP ≈ 2.29) derivatives, which directly impacts partitioning, membrane permeability, and chromatographic behavior . Moreover, unlike simple alkyl ethers, the tetrahydrofuranyl group functions as both a chiral handle and an acid-labile protecting group that can be orthogonally cleaved in the presence of tetrahydropyranyl (THP) ethers [1]. These dual functional characteristics cannot be replicated by linear alkyl ether analogs, making procurement based solely on nominal structural similarity a high-risk approach for downstream synthetic or pharmacological applications [1].

1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one Differentiation from Structural Analogs


Patented PPTS-Catalyzed Synthesis Efficiency

A patented method (CN Patent Application 2019110379017) using pyridinium p-toluenesulfonate (PPTS) as catalyst, 2,3-dihydrofuran as the THF source, and 4-hydroxyacetophenone as the phenolic precursor achieves 99.6% isolated yield of the target compound in dichloromethane within 0.5 hours [1]. This yield significantly exceeds those typically reported for 2-tetrahydrofuranyl ether formation via alternative methods (e.g., CrCl₂/CCl₄ in THF, which generally yields 70–92% for phenolic substrates) [2].

Process Chemistry Synthetic Methodology Scale-up

Enhanced Lipophilicity Over Alkyl Ethers

The calculated octanol-water partition coefficient (LogP) for 1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one is 2.40 . This value is approximately 0.6 log units higher than 4'-methoxyacetophenone (LogP ≈ 1.80) and 0.11 log units higher than 4'-ethoxyacetophenone (LogP = 2.29), reflecting the increased hydrophobic contribution of the cyclic tetrahydrofuran ring compared to linear alkyl ethers . Each 1-unit increase in LogP corresponds to roughly a 10-fold increase in partitioning into non-polar phases, so this differential has measurable consequences for extraction efficiency, chromatographic retention, and membrane permeability [1].

Physicochemical Properties ADME Lipophilicity

Chiral Tetrahydrofuranyl Ether for Asymmetric Synthesis

The oxolan-2-yl subunit contains a stereogenic center at the C-2 position, rendering the target compound inherently chiral. In contrast, 4'-methoxyacetophenone and 4'-ethoxyacetophenone are achiral molecules . In the context of the 4-substituted 2-alkoxytetrahydrofuran scaffold, stereochemistry at the C-2 position has been shown to influence biological activity; in a series of PAF antagonists, (2S)-configured tetrahydrofuranyl ethers exhibited an IC₅₀ of 27 nM in platelet aggregation assays, whereas (2R)-configured epimers were orders of magnitude less active [1]. While the target compound's own enantiomers have not been separately assayed, the chiral nature of the oxolane ring provides procurement teams the option to source enantiopure material for asymmetric SAR studies or to exploit diastereomeric crystallization for chiral resolution, options unavailable with achiral alkyl ethers .

Chiral Building Block Asymmetric Synthesis Stereochemistry

Orthogonal THF Ether Deprotection Over THP Ethers

2-Tetrahydrofuranyl (THF) ethers, including the target compound, are well-established as acid-labile protecting groups that can be selectively cleaved in the presence of the more commonly used and more acid-stable tetrahydropyranyl (THP) ethers [1]. This orthogonal stability profile enables sequential deprotection strategies in complex multi-step syntheses. The target compound's acetyl group provides a ketone handle for further functionalization (e.g., aldol condensation, Grignard addition, reductive amination), while the THF ether can be removed under mild acidic conditions (e.g., AcOH/THF/H₂O or PPTS in ethanol at ambient temperature) without affecting THP-protected alcohols elsewhere in the molecule [1]. Simple methyl or ethyl ethers lack this acid-labile protecting group functionality, requiring harsh reagents (e.g., BBr₃, HI) for cleavage that are incompatible with many functional groups and protecting group schemes [2].

Protecting Group Chemistry Orthogonal Deprotection Synthetic Methodology

Higher Boiling Point and Density for Separation

The predicted boiling point of 1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one (354.4 ± 32.0 °C) is substantially higher than that of 4'-methoxyacetophenone (258 °C) and 4'-ethoxyacetophenone (268–269 °C), while its predicted density (1.140 ± 0.06 g/cm³) exceeds that of both alkyl ether analogs (methoxy: 1.08 g/cm³; ethoxy: ~1.02 g/cm³) [1]. These differences arise from the additional carbon and oxygen atoms in the tetrahydrofuran ring and the associated increase in molecular weight (206.24 vs. 150.17 and 164.20 Da, respectively) . The elevated boiling point translates to lower volatility and reduced evaporative loss during solvent removal or high-temperature processing, while the higher density facilitates phase separation in aqueous-organic workups [2].

Physicochemical Characterization Separation Science Formulation

1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one Procurement & Application Scenarios


Large-Scale Pharmaceutical Intermediate Synthesis

Process chemistry teams scaling up the synthesis of drug candidates containing a para-oxygenated acetophenone fragment should procure the target compound when the patented PPTS-catalyzed route (99.6% yield, 0.5 h, in CH₂Cl₂) offers a demonstrable cost advantage over in-house etherification of 4-hydroxyacetophenone with alternative THF donors [1]. The near-quantitative yield translates to minimal purification burden and maximum material throughput, making this compound an economically efficient choice for GMP intermediate production at multi-kilogram scale.

Medicinal Chemistry LogP Optimization

When a lead optimization program requires a lipophilicity range of LogP 2.0–3.0 for optimal permeability and solubility balance, the target compound (LogP = 2.40) occupies a precisely differentiated position relative to the methoxy (LogP = 1.80) and ethoxy (LogP = 2.29) analogs [1]. Procuring this compound enables medicinal chemists to explore the SAR landscape around the 4-oxygen substituent without adding excessive molecular weight, as the THF ring contributes hydrophobicity while maintaining hydrogen-bond acceptor capacity at its ring oxygen.

Asymmetric Synthesis with Chiral Tetrahydrofuranyl Ether

Synthetic laboratories engaged in asymmetric synthesis or chiral resolution studies should procure the target compound, as the oxolan-2-yl stereogenic center provides a chiral handle absent in methyl, ethyl, and benzyl ether analogs [1]. Although commercial material may be supplied as a racemate, the compound can be subjected to chiral chromatographic separation or used to form diastereomeric derivatives for resolution. Downstream products retaining the tetrahydrofuranyl ether moiety may exhibit stereochemistry-dependent biological activity, a phenomenon demonstrated in the tetrahydrofuranyl PAF antagonist series where the (2S)-configured isomer shows nanomolar potency (IC₅₀ = 27 nM) [2].

Multi-Step Synthesis with Orthogonal Protecting Groups

In synthetic sequences where both phenolic oxygen protection and acetyl ketone functionalization are required, procuring the target compound provides a dual-purpose intermediate: the ketone serves as a latent electrophile for C–C bond formation (e.g., aldol, Grignard, Wittig reactions), while the THF ether acts as an acid-labile protecting group that can be cleaved under mild conditions (AcOH/THF/H₂O or PPTS/EtOH) without affecting coexisting THP-protected alcohols, silyl ethers, or base-sensitive esters [1]. This orthogonal reactivity profile reduces the number of protection-deprotection cycles and enables more convergent synthetic strategies compared to simple alkyl ethers.

Technical Documentation Hub

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